Product packaging for 4-Anilino-3-nitrobenzenesulphonamide(Cat. No.:CAS No. 12223-84-6)

4-Anilino-3-nitrobenzenesulphonamide

Cat. No.: B085188
CAS No.: 12223-84-6
M. Wt: 293.3 g/mol
InChI Key: JNMYHXDAWVTDMS-UHFFFAOYSA-N
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Description

Contextualization within Anilino-Sulfonamide Chemistry and Related Classes

The molecular architecture of 4-Anilino-3-nitrobenzenesulphonamide places it firmly within the anilino-sulfonamide class of compounds. This classification is defined by the presence of an aniline (B41778) moiety (a phenyl group attached to an amino group) linked to a benzenesulfonamide (B165840) framework. The sulfonamide group (-SO₂NH₂) is a key functional group in a vast array of chemically and pharmacologically significant molecules.

The broader family of sulfonamides, of which this compound is a member, gained initial prominence with the discovery of their antibacterial properties in the early 20th century. This led to the development of a wide range of sulfa drugs. While this compound itself is not primarily recognized for its therapeutic applications, its structural components are emblematic of this important class of compounds. The presence of the nitro group (-NO₂) ortho to the anilino linkage is a significant feature, influencing the electronic properties and reactivity of the molecule.

Historical Perspective on the Chemical Compound's Emergence in Research

The emergence of this compound in the scientific literature is closely tied to the post-war expansion of the chemical industry, particularly in the area of synthetic dyes. A key historical marker for this compound is a 1958 United States patent, which details the creation of derivatives of 4-anilino-3-nitrobenzene-sulfonamide. google.com This patent highlights the utility of these novel tertiary bases and their corresponding salts as dyes for synthetic polyester (B1180765) fibers, such as Dacron. google.com

The synthesis route described in this historical document involves the reaction of 4-chloro-3-nitrobenzene-sulfonyl chloride with an appropriate amine, followed by a subsequent reaction with an aniline compound. google.com This laid the groundwork for the production of a series of dyes with desirable properties, such as good light fastness on synthetic textiles. google.com The compound is also known by its industrial designation, C.I. Disperse Yellow 33. cas.org

Significance of this compound as a Synthetic and Biological Scaffold

The primary significance of this compound as a synthetic scaffold lies in its role as a foundational structure for the creation of disperse dyes. The anilino and sulfonamide groups provide sites for chemical modification, allowing for the synthesis of a variety of derivatives with different shades and properties. The nitro group, being a strong electron-withdrawing group, plays a crucial role in the chromophoric system of the resulting dyes.

While the biological activity of this compound itself has not been a major focus of academic research, the anilino-sulfonamide scaffold, in a broader sense, is of significant interest in medicinal chemistry. Many compounds containing this framework have been investigated for a range of biological activities. The presence of the sulfonamide group, a well-known pharmacophore, and the aniline moiety, a common feature in bioactive molecules, suggests a potential for biological interactions. However, it is crucial to reiterate that the primary and well-established application of this specific compound is in the realm of materials chemistry rather than pharmacology.

Overview of Major Research Domains and Scholarly Contributions

The predominant research domain for this compound is unequivocally the field of dye chemistry. Scholarly and industrial contributions have focused on its synthesis, the development of its derivatives, and its application in the dyeing of synthetic fibers. The 1958 patent is a landmark contribution in this area, providing a clear and early example of its industrial relevance. google.com

Research in this area would typically involve the optimization of synthetic routes to improve yield and purity, the exploration of different substituted anilines and amines to create a palette of colors, and the study of the dyeing process itself, including factors affecting dye uptake, fastness, and stability on various textiles. While its mention in other research domains is sparse, its well-defined structure and functional groups could make it a subject of interest in studies on structure-property relationships or as a model compound in broader investigations of anilino-sulfonamides.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₁N₃O₄S
Molecular Weight 293.30 g/mol
CAS Number 12223-84-6
Appearance Brilliant yellow solid
Melting Point 178-180 °C cas.org
Synonyms C.I. Disperse Yellow 33, 3-Nitro-4-(phenylamino)benzenesulfonamide

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Despite a thorough search for scientific literature, specific experimental spectroscopic data required to populate the requested sections—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman Spectroscopy, and Mass Spectrometry—for the compound this compound could not be located.

The user's instructions require a detailed and scientifically accurate article structured around specific spectroscopic characterization techniques, complete with data tables and research findings solely for this compound. Without access to published experimental data from the synthesis and characterization of this compound, generating content that meets the required level of detail, accuracy, and specificity is not possible.

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O4S B085188 4-Anilino-3-nitrobenzenesulphonamide CAS No. 12223-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-anilino-3-nitrobenzenesulfonamide
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InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)10-6-7-11(12(8-10)15(16)17)14-9-4-2-1-3-5-9/h1-8,14H,(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNMYHXDAWVTDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065275
Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Molecular Weight

293.30 g/mol
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CAS No.

12223-84-6
Record name 3-Nitro-4-(phenylamino)benzenesulfonamide
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Record name 4-Anilino-3-nitrobenzenesulfonamide
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Record name Sulfanilamide, 3-nitro-N4-phenyl-
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Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Record name 4-anilino-3-nitrobenzenesulphonamide
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Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for 4-Anilino-3-nitrobenzenesulphonamide is not available in published literature. This technique would typically be used to determine the mass-to-charge ratio of the protonated molecule, [M+H]⁺, or other adducts, to confirm the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement to determine the elemental composition, has not been located for this compound in scientific databases.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. However, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.

For context, studies on structurally related compounds, such as 4-anilino-3-nitrobenzonitrile and 4-anilino-3-nitro-N-phenylbenzamide, have revealed detailed insights into their solid-state structures. These analyses often show extensive intermolecular interactions that dictate the crystal packing.

Conformational Analysis and Torsional Angles in the Crystal Lattice

The conformation of the molecule, particularly the torsional angles between the two phenyl rings and the orientation of the sulphonamide and nitro groups, cannot be described without experimental data from X-ray crystallography. The dihedral angle between the anilino phenyl ring and the substituted benzene (B151609) ring is a key conformational parameter that would be determined from such an analysis.

Structure Activity Relationships Sar and Rational Chemical Modification Studies

Systematic Derivativatization Strategies of the 4-Anilino-3-nitrobenzenesulphonamide Core Structure

Systematic derivatization of the this compound core has been a key strategy to probe its chemical space. Modifications have been explored at three primary locations: the anilino phenyl ring, the benzenesulfonamide (B165840) moiety, and through the addition of various side chains.

Below is a table summarizing representative substituents that have been incorporated onto the anilino phenyl ring of the core structure.

Substituent at para-positionResulting Anilino MoietyReference Compound Class
HydrogenAniline (B41778)Base Scaffold
Methyl (-CH₃)p-ToluidineDye Bases google.com
Methoxy (-OCH₃)p-AnisidineDye Bases google.com
Ethoxy (-OCH₂CH₃)p-PhenetidineDye Bases google.com
Phenyl (-C₆H₅)4-BiphenylamineDye Bases google.com

This table is generated based on data from derivatization studies. google.com

The benzenesulfonamide portion of the molecule is critical, containing two key functional groups: the sulfonamide (-SO₂NH₂) and the nitro group (-NO₂). Alterations to this ring system are fundamental to SAR studies. The relative positioning of the anilino, nitro, and sulfonamide groups is a defining characteristic of the scaffold.

Derivatization often occurs at the sulfonamide nitrogen. For example, reacting 4-chloro-3-nitrobenzenesulfonyl chloride with various amines leads to N-substituted sulfonamides. google.com This modification can introduce new functional groups and significantly change the polarity and hydrogen-bonding capabilities of the molecule. The sulfonamide group itself is a known pharmacophore, capable of forming strong hydrogen bonds, a feature that is often critical for biological activity. mdpi.com

Furthermore, the nitro group's position ortho to the anilino linker and meta to the sulfonamide group creates a specific electronic environment. In related nitroaromatic compounds, the nitro group is often essential for biological activity. nih.gov Studies on isomers of related nitrobenzenesulfonamides show that altering the nitro group's position (e.g., to the ortho or para position relative to the sulfonamide) significantly changes molecular conformation and crystal packing, primarily due to different torsion angles and intermolecular hydrogen bonding patterns. mdpi.com

The introduction of aliphatic and heterocyclic side chains is a common strategy to enhance solubility, modulate biological activity, or introduce new functionalities. In derivatives of this compound, N,N-dialkyl diamines have been reacted with the sulfonyl chloride group to append aliphatic chains containing a terminal tertiary amine. google.com These basic side chains, such as a 3-(dimethylamino)propyl group, can be further quaternized to create water-soluble salts. google.com

The incorporation of heterocyclic moieties is a cornerstone of medicinal chemistry, as heterocycles are present in a vast number of biologically active compounds. openmedicinalchemistryjournal.com While specific examples of direct heterocyclic substitution on the this compound core are not detailed in the provided research, SAR studies on analogous structures frequently involve adding rings like piperazine. frontiersin.org Such modifications are used to explore interactions with biological targets and improve pharmacokinetic properties. For example, studies on other benzenesulfonamide-based scaffolds have demonstrated that these additions can lead to potent and selective biological inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or chemical properties. While a specific QSAR model for this compound was not identified, this methodology is highly relevant for understanding its derivatives. QSAR studies on structurally related compounds, such as 4-anilino-3-quinolinecarbonitriles, have been successful in dissecting the structural requirements for specific biological activities. nih.gov

A typical QSAR analysis involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. These descriptors are then used to build a mathematical model that predicts the activity of new, unsynthesized compounds. nih.govnih.gov For instance, a QSAR model for 4-anilino-3-quinolinecarbonitriles revealed that inhibitory activity was associated with the size of substituents at a specific position. nih.gov Such models can be linear or nonlinear and are rigorously validated to ensure their predictive power. nih.gov Applying this approach to this compound derivatives could help prioritize the synthesis of novel compounds with desired properties, thereby saving significant time and resources.

Conformational Flexibility and its Impact on Structure-Activity Relationships

X-ray crystallography studies of related compounds provide insight into this flexibility. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C-S-N-C torsion angle was found to be significantly different among isomers, leading to different relative orientations of the phenyl rings. mdpi.com Similarly, in the related structure 4-anilino-3-nitro-N-phenylbenzamide, the anilino and benzamide (B126) rings form dihedral angles of 10.66° and 50.39°, respectively, with the central nitro-substituted ring, indicating a markedly non-planar structure. nih.govnih.gov

Identification of Key Pharmacophoric Elements through SAR Analysis

SAR analysis allows for the identification of a pharmacophore—the essential ensemble of steric and electronic features necessary for a molecule's activity. Based on the derivatization studies of the this compound core and related structures, several key pharmacophoric elements can be identified.

Two Aromatic Rings: The pair of phenyl rings provides a hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions. Their relative orientation is a key determinant of molecular shape. google.commdpi.com

Anilino N-H Group: The secondary amine linker is a critical feature. The hydrogen atom can act as a hydrogen bond donor, and its presence is fundamental to the core structure. google.comnih.gov

Sulfonamide Group: The -SO₂NH₂ moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O oxygens). This group is a classic pharmacophore in many medicinal compounds. mdpi.comnih.gov

Nitro Group: The electron-withdrawing nitro group, positioned ortho to the anilino linker, influences the electronic properties of the entire molecule. nih.gov Its oxygen atoms can act as hydrogen bond acceptors, and the group's presence is often crucial for the observed activity in nitroaromatic compounds. nih.govnih.gov

Substitution Pattern: The specific 1,2,4-substitution pattern on the benzenesulfonamide ring establishes a defined spatial arrangement of the functional groups, which is a key aspect of the pharmacophore. google.commdpi.com

Systematic modifications of these features, such as adding substituents to the anilino ring or N-alkylating the sulfonamide, directly probe their importance and help refine the pharmacophore model for a given application. google.comfrontiersin.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. Methodologies like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into molecular geometry, reactivity, and bonding. However, the application of these methods to 4-Anilino-3-nitrobenzenesulphonamide has not been specifically reported in available research.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is used to calculate electronic properties such as ionization potential, electron affinity, and the distribution of electron density.

No specific studies reporting the DFT-optimized geometry or electronic structure of this compound could be found.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

A search of the scientific literature did not yield any FMO analysis specifically for this compound, and therefore, data on its HOMO-LUMO energies and reactivity predictions are not available.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density in terms of atomic and bond orbitals. This analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) to empty (acceptor) orbitals, which are key to understanding intramolecular and intermolecular interactions, including hydrogen bonding.

Specific NBO analysis data for this compound, which would detail the key donor-acceptor interactions and their stabilization energies, has not been reported in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption spectra. Similarly, the vibrational frequencies for Infrared (IR) and Raman spectra can be computed, often with a scaling factor to improve agreement with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict NMR chemical shifts (¹H and ¹³C).

Although these methods are well-established, no studies have been found that report the predicted spectroscopic parameters for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in different environments, such as in solution.

Conformational Ensemble Analysis in Solution

MD simulations in an explicit or implicit solvent model can be used to explore the conformational landscape of a molecule in solution. By simulating the molecule's trajectory over a period of time, a representative ensemble of its accessible conformations can be generated. Analysis of this ensemble can reveal the most populated conformational states, the flexibility of different parts of the molecule, and the influence of the solvent on its structure.

There are no published MD simulation studies on this compound that would allow for a conformational ensemble analysis in solution.

Ligand-Target Interactions and Binding Site Analysis

Computational docking studies are pivotal in elucidating the potential interactions between a ligand, such as this compound, and its biological targets. While specific studies on this exact molecule are limited, general principles derived from similar sulfonamide-containing compounds can provide insights. The binding of such molecules within a protein's active site is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The key functional groups of this compound—the sulphonamide, nitro, and anilino moieties—are all expected to play significant roles in target binding. The sulphonamide group, a common feature in many therapeutic agents, is a potent hydrogen bond donor and acceptor. The nitro group, with its high electron-withdrawing nature, can participate in electrostatic and dipole-dipole interactions. The anilino ring system provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket.

A hypothetical binding model for this compound within an enzyme active site is presented below:

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen BondingSulphonamide (-SO₂NH₂)Serine, Threonine, Aspartate, Glutamate
Electrostatic InteractionsNitro Group (-NO₂)Arginine, Lysine, Histidine
Hydrophobic InteractionsAnilino RingLeucine, Isoleucine, Valine, Alanine
π-π StackingAnilino RingPhenylalanine, Tyrosine, Tryptophan

This table represents a generalized model of potential interactions based on the chemical structure of this compound and common protein binding site characteristics.

In Silico Screening and Virtual Ligand Design for Analogue Discovery

The discovery of novel analogues with potentially enhanced activity or improved physicochemical properties often begins with in silico screening and virtual ligand design. These computational techniques allow for the rapid evaluation of large libraries of virtual compounds against a specific biological target. For this compound, this process would involve using its structure as a scaffold to generate a diverse set of virtual derivatives.

The design of these analogues could focus on several key modifications:

Substitution on the anilino ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) could modulate the compound's hydrophobicity and electronic properties, potentially leading to stronger interactions with the target.

Modification of the sulphonamide group: While often critical for binding, subtle changes to this group could fine-tune its hydrogen bonding capacity.

Alteration of the nitro group's position or replacement: Exploring different isomers or replacing the nitro group with other electron-withdrawing groups could influence binding affinity and selectivity.

A typical virtual screening workflow for discovering analogues of this compound would involve the following steps:

StepDescription
1. Target Identification and PreparationA three-dimensional structure of the biological target is obtained, often from the Protein Data Bank (PDB).
2. Virtual Library GenerationA library of analogues based on the this compound scaffold is created.
3. Molecular DockingThe virtual library is docked into the active site of the target protein to predict binding poses and affinities.
4. Scoring and RankingThe docked compounds are scored and ranked based on their predicted binding energies and interaction patterns.
5. Post-processing and FilteringThe top-ranked compounds are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for synthesis.

Computational Studies of Reaction Mechanisms and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can be employed to study its synthesis, reactivity, and potential catalytic applications.

Furthermore, the electronic structure of this compound can be analyzed to predict its reactivity in various chemical transformations. The presence of both electron-donating (anilino) and electron-withdrawing (nitro and sulphonamide) groups creates a complex electronic landscape that can be explored through computational methods. These studies can identify the most likely sites for nucleophilic or electrophilic attack, providing insights into the molecule's chemical behavior.

While specific computational studies on the reaction mechanisms and catalysis of this compound are not extensively reported, the principles from studies on similar molecules suggest that such investigations would provide a deeper understanding of its chemical properties.

Biological and Mechanistic Research in Vitro Studies

Enzyme Inhibition and Modulation Studies

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., CA IX, CA II)

4-Anilino-3-nitrobenzenesulphonamide belongs to the benzenesulfonamide (B165840) class of compounds, which are well-established as potent inhibitors of carbonic anhydrases (CAs). The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity in the reversible hydration of carbon dioxide. nih.gov

While the benzenesulfonamide scaffold is a recognized pharmacophore for CA inhibition, specific inhibitory constants (Kᵢ) for this compound against the tumor-associated isozyme CA IX and the ubiquitous cytosolic isozyme CA II are not extensively detailed in publicly available literature. Generally, research in this area focuses on developing derivatives with modifications intended to enhance potency and selectivity for specific isoforms like CA IX, which is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment. scbt.com

Table 1: Carbonic Anhydrase Inhibition Data Specific experimental Kᵢ or IC₅₀ values for this compound against CA II and CA IX are not available in the cited literature. Research on various other substituted benzenesulfonamides has demonstrated a wide range of inhibition potencies, from nanomolar to micromolar concentrations, depending on the specific substitution patterns. nih.gov

Lipoxygenase (LOX) Isozyme Inhibition (e.g., 12-LOX)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Research into the inhibition of these enzymes is relevant to inflammatory diseases and cancer. nih.gov

Specific inhibitory data for this compound against lipoxygenase isozymes, including 12-LOX, is limited. However, structure-activity relationship studies on related benzenesulfonamide derivatives suggest that the presence of a nitro group at the 3-position of the aromatic ring can drastically reduce or eliminate inhibitory activity against 12-LOX. This indicates that this compound is not expected to be a potent inhibitor of this enzyme.

Other Enzyme Targets and Kinetic Analysis

Beyond carbonic anhydrase and lipoxygenase, dedicated studies identifying other specific enzyme targets for this compound are not prominently featured in the scientific literature. A comprehensive kinetic analysis, which would involve determining parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kₖₐₜ) in the presence of the inhibitor, has not been specifically reported for this compound against other potential enzyme targets.

In Vitro Cellular Pathway Interrogation

Cellular Assays for Mechanistic Understanding (e.g., platelet aggregation, calcium mobilization)

Detailed experimental studies using cellular assays to investigate the effects of this compound on specific pathways, such as platelet aggregation or intracellular calcium mobilization, are not described in the available literature. Such assays are crucial for understanding a compound's broader physiological effects beyond direct enzyme inhibition.

Selectivity Profiling and Off-Target Analysis in Biological Systems

Generating content for these sections without specific supporting data would result in speculation and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. ajpaonline.com For 4-Anilino-3-nitrobenzenesulphonamide, these techniques are indispensable for determining purity, isolating the compound from synthesis reaction mixtures, and identifying potential degradation products or process-related impurities. ajrconline.org

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of non-volatile or thermally sensitive compounds like sulfonamides and nitroaromatics. nih.govrsc.org These methods offer robust and reliable means for the purity assessment of this compound.

A typical analysis involves a reversed-phase stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase, often a gradient mixture of an aqueous solvent (like water with a formic acid modifier to improve peak shape) and an organic solvent (such as acetonitrile or methanol), is used to elute the compounds from the column. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.com Detection is commonly performed using ultraviolet (UV) or photodiode array (PDA) detectors, which can monitor the absorbance at specific wavelengths where the analyte absorbs light most strongly. wu.ac.thnih.gov

Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Aromatic Sulphonamides This table presents a hypothetical set of starting parameters for developing a method for this compound, based on typical conditions for related compounds.

ParameterHPLC ConditionUHPLC ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µmReversed-phase separation based on hydrophobicity. UHPLC offers higher efficiency. nih.gov
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization for MS detection.
Mobile Phase B AcetonitrileAcetonitrileCommon organic solvent providing good separation for aromatic compounds.
Gradient 5% to 95% B in 20 min5% to 95% B in 10 minGradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for column dimensions and particle size.
Column Temp. 30 °C40 °CHigher temperatures can improve peak shape and reduce viscosity. nih.gov
Detection PDA at 270 nmPDA at 270 nmWavelength selected based on the chromophores present in the molecule. rsc.org
Injection Vol. 10 µL2 µLScaled to column volume.

Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. Direct analysis of this compound by GC is generally not feasible due to its high molecular weight (293.3 g/mol ), polarity, and potential for thermal degradation at the high temperatures required for volatilization. oup.comnih.gov The presence of the sulfonamide and secondary amine groups contributes to its low volatility.

To utilize GC for analysis, a derivatization step is typically required. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For the sulfonamide and aniline (B41778) functional groups, common derivatization strategies include silylation or acylation. However, the development of such a procedure can be complex. An alternative application of GC is for the analysis of more volatile, lower molecular weight impurities or starting materials that may be present in a sample of this compound. GC analysis of nitroaromatic compounds often requires careful optimization of injection port temperature and the use of deactivated liners to prevent analyte degradation. oup.com

Mass Spectrometry-Based Quantification Methods

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection. rsc.org When coupled with a chromatographic separation technique, it becomes a powerful tool for quantitative analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of organic compounds in complex mixtures. researchgate.net The technique couples the separation power of HPLC or UHPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. amazonaws.com For this compound, an electrospray ionization (ESI) source would typically be used to generate gas-phase ions of the protonated molecule, [M+H]⁺, or the deprotonated molecule, [M-H]⁻.

Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly selective MS/MS technique. researchgate.net In MRM mode, the first quadrupole (Q1) is set to isolate a specific parent ion (e.g., the [M+H]⁺ ion of this compound). This isolated ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (daughter ion). This specific parent-to-daughter ion transition is a unique signature of the target analyte, providing exceptional selectivity and minimizing interference from other components in the sample matrix. nih.gov This allows for reliable quantification even at very low concentrations. amazonaws.com

Table 2: Hypothetical MRM Transitions for this compound (MW = 293.3) This table illustrates potential parent and fragment ions that could be used to develop a selective MRM method.

Ionization ModeParent Ion (Q1) [m/z]Fragment Ion (Q3) [m/z]TransitionPurpose
Positive ESI294.3 [M+H]⁺184.2294.3 → 184.2Quantifier
Positive ESI294.3 [M+H]⁺156.1294.3 → 156.1Qualifier
Negative ESI292.3 [M-H]⁻212.2292.3 → 212.2Quantifier
Negative ESI292.3 [M-H]⁻156.0292.3 → 156.0Qualifier

For a quantitative analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. jddtonline.info The parameters for this validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). jetir.org

Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. wjarr.com It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. jetir.org

Accuracy: This measures the closeness of the experimental value to the true or accepted reference value. jddtonline.info It is often determined by analyzing a sample with a known concentration (a spiked matrix) and calculating the percent recovery. jetir.org Typical acceptance criteria for accuracy are within 80-120% of the nominal value. jetir.org

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). gavinpublishers.com An RSD of ≤ 2% is generally expected for the assay of a main component. jetir.org

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. jddtonline.info It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1. wjarr.com

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jddtonline.info The LOQ is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1. wjarr.com

Table 3: Summary of Typical Method Validation Parameters and Acceptance Criteria (ICH)

ParameterDefinitionTypical Acceptance Criterion
Linearity Ability to elicit results directly proportional to analyte concentration. wjarr.comCorrelation Coefficient (R²) ≥ 0.99
Accuracy Closeness of test results to the true value. jddtonline.info80-120% Recovery for Assay jetir.org
Precision Agreement among a series of measurements. wjarr.comRSD ≤ 2% for Repeatability (Assay) jetir.org
LOD Lowest concentration that can be detected. jddtonline.infoSignal-to-Noise Ratio ≈ 3:1
LOQ Lowest concentration that can be quantified reliably. jddtonline.infoSignal-to-Noise Ratio ≈ 10:1
Specificity Ability to assess the analyte unequivocally in the presence of other components. gavinpublishers.comPeak purity analysis, no co-eluting interferences.

Hyphenated Analytical Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques involve the coupling of two or more analytical instruments to provide more comprehensive information than either instrument could alone. ajpaonline.comnih.gov These methods are particularly valuable for the structural elucidation of unknown impurities or for a more in-depth analysis of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, direct analysis of this compound by GC is challenging. However, GC-MS is an invaluable tool for the identification of volatile or semi-volatile impurities, degradation products, or residual solvents that may be present in the sample. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification through comparison with spectral libraries. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous identification of compounds in a mixture without the need for prior isolation. nih.gov As the HPLC separates the components, they are passed through a specialized NMR flow cell. This allows for the acquisition of proton (¹H) and other NMR spectra (e.g., ¹³C) for each separated peak. rsc.org LC-NMR would be an exceptionally powerful tool for definitively identifying process impurities or degradation products of this compound by providing detailed structural information. nih.gov

Emerging Research Directions and Future Perspectives in the Field

Integration with Advanced Materials Science Research

The unique electronic and structural features of the 4-anilino-3-nitrobenzenesulphonamide scaffold make it a compelling candidate for research in advanced materials science. The molecule incorporates an electron-donating amino group (part of the aniline (B41778) system) and a strong electron-withdrawing nitro group on the same benzene (B151609) ring, creating a classic "push-pull" system. Such systems are known for their interesting optical and electronic properties.

Functional Dyes and Sensors: Historically, aniline-based compounds have been foundational to the dye industry. nih.gov The anilino-sulfonamide structure contributes to this potential, with related compounds like sulfonamide azo-dyes being extensively studied for their coloration properties on various fibers. tsijournals.com Beyond simple coloration, research is moving towards "functional dyes." For instance, a fungal laccase was used to transform 8-anilino-1-naphthalenesulfonic acid into a green-colored dye that also possesses antibacterial properties, suitable for wool. mdpi.com This suggests that derivatives of this compound could be developed into materials with dual functions, such as colored antimicrobial textiles. The inherent solvatochromism of push-pull molecules—their change in color with solvent polarity—also opens avenues for their use as chemical sensors for environmental monitoring. chemrxiv.org

Organic Electronics and Photonics: The push-pull nature of para-nitroaniline (pNA), a core component of the this compound structure, is a key area of interest for applications in organic electronics. chemrxiv.org These molecules can exhibit significant intramolecular charge transfer (ICT) upon excitation, a property crucial for non-linear optical (NLO) materials used in telecommunications and optical computing. chemrxiv.orgnih.gov Theoretical studies on pNA derivatives show that modifying substituents can tune the HOMO-LUMO energy gap and the charge transfer character, potentially enhancing their NLO properties. nih.gov Research into this compound could explore its potential in:

Optoelectronic Devices: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

NLO Materials: For applications in frequency doubling or optical switching.

The table below summarizes potential material science applications based on the structural motifs of this compound.

Structural FeaturePropertyPotential Application
Anilino-SulfonamideDyeing Capability, Biocidal ActivityFunctional textiles, Antimicrobial coatings
Nitro-Aniline "Push-Pull" SystemIntramolecular Charge Transfer (ICT)Non-linear optical (NLO) materials, Solvatochromic sensors
Aromatic Ringsπ-ConjugationOrganic semiconductors, Components in conductive polymers

Development as Chemical Biology Probes and Tools

Chemical probes are essential small molecules used to study biological systems and validate drug targets. nih.gov The sulfonamide scaffold is a well-established pharmacophore, making this compound and its analogues promising starting points for the development of sophisticated chemical biology tools.

Fluorescent Probes: Fluorescence is a powerful technique for imaging biological processes in real-time. Compounds with an anilino-naphthalene-sulfonate core are well-known fluorescent probes that are sensitive to their environment, making them useful for studying protein binding and conformation. nih.govtcichemicals.com By modifying the this compound scaffold, for example by replacing the benzene rings with naphthalene (B1677914) or other fluorophores, novel probes could be created. Research has demonstrated the synthesis of sulfonamide-containing naphthalimides as fluorescent probes for targeted imaging in tumors. nih.gov These probes leverage the sulfonamide group's ability to target specific enzymes, like carbonic anhydrase, which are overexpressed in some cancers. nih.gov A rationally designed probe based on this scaffold could be used for non-invasive imaging of specific biological markers. nih.gov

Affinity-Based Probes for Target Identification: Identifying the specific protein targets of a bioactive compound is a major challenge in drug discovery. mdpi.com Affinity-based protein profiling (ABPP) uses chemical probes that covalently bind to their targets, allowing for subsequent isolation and identification via mass spectrometry. mdpi.com Structure-activity relationship (SAR) studies on bis-aryl sulfonamides have shown that the scaffold can be modified to include reactive groups (like aryl azides for photo-affinity labeling) or reporter tags (like biotin) without losing biological activity. nih.gov This allows for the creation of probes to definitively identify the cellular targets of the parent compound. nih.gov

The table below outlines potential modifications to the this compound scaffold to create chemical biology tools.

Probe TypeRequired ModificationResearch Goal
Fluorescent Probe Incorporation of a fluorophore (e.g., naphthalimide, cyanine).Imaging of target enzymes or cellular environments.
Affinity Probe Addition of a reporter tag (e.g., Biotin).Pull-down and identification of binding partners.
Photo-affinity Probe Addition of a photo-reactive group (e.g., Aryl azide, Benzophenone).Covalent cross-linking to targets upon UV irradiation for stable capture.

Rational Design of Novel Analogues using Fragment-Based and De Novo Design Approaches

Modern drug discovery increasingly relies on rational design approaches to create novel molecules with high potency and selectivity. The this compound structure is well-suited for these strategies, as it can be viewed as a combination of distinct chemical fragments.

Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. mdpi.com These hits are then optimized by growing, linking, or merging them to produce a high-affinity lead compound. mdpi.com The sulfonamide group is a classic "warhead" or zinc-binding group used in FBDD, particularly for designing enzyme inhibitors like those for carbonic anhydrase. unifi.itnih.govnih.gov

The this compound molecule can be deconstructed into three key fragments:

The Sulfonamide Fragment: A known zinc-binding group that can anchor the molecule in the active site of metalloenzymes.

The Anilino Fragment: A versatile scaffold that can be modified to explore different binding pockets and improve properties.

The Nitrobenzene (B124822) Fragment: Can be modified or replaced to alter electronics, solubility, and interactions with the target protein.

Researchers can screen libraries of such fragments against a target of interest. Once a hit is identified, the other fragments from the parent molecule can be re-introduced and optimized based on structural data (e.g., X-ray crystallography) to enhance binding affinity. unifi.itnih.gov

Structure-Activity Relationship (SAR) and De Novo Design: SAR studies are crucial for understanding how chemical structure relates to biological activity. For related 4-anilino compounds, SAR has been used to delineate the features required for selective kinase inhibition. researchgate.netresearchgate.net By systematically modifying the aniline ring, the substitution pattern, and the sulfonamide group of this compound, researchers can build detailed SAR models. researchgate.netnih.gov This knowledge can then fuel de novo design, where computational algorithms design entirely new molecules that fit the binding site of a target protein, often using privileged scaffolds like the sulfonamide as a starting point. acs.orgacs.org

Design StrategyApproachApplication to this compound
Fragment Growing Start with a core fragment (e.g., the sulfonamide) and add chemical groups to pick up new interactions with the target.Extend the aniline or nitrobenzene portion to reach into adjacent pockets of an enzyme active site.
Fragment Linking Identify two different fragments that bind to adjacent sites and connect them with a chemical linker.Link an optimized anilino-sulfonamide fragment to another fragment binding nearby.
Fragment Merging Combine the structural features of two overlapping fragments into a single, more potent molecule.Merge the anilino-sulfonamide scaffold with another known inhibitor to improve potency.

Sustainable Synthesis and Green Chemistry Innovations for Anilino-Sulfonamide Compounds

The synthesis of sulfonamides traditionally involves the reaction of amines with sulfonyl chlorides, which can be hazardous and produce significant waste. ijarsct.co.in Modern organic chemistry is increasingly focused on green and sustainable methods that improve efficiency, reduce environmental impact, and enhance safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.net Several studies have reported the successful microwave-assisted synthesis of various sulfonamide derivatives. nih.govresearchgate.netnih.gov These methods can often be performed with less solvent and in shorter timeframes. For example, a microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids avoids the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org Applying this technology to the synthesis of this compound could streamline its production and that of its analogues. nih.govorganic-chemistry.org

Catalyst-Free and Alternative Solvent Systems: Green chemistry principles encourage the avoidance of toxic catalysts and organic solvents. Research has focused on developing synthetic routes for sulfonamides in more environmentally benign solvents like water or under catalyst-free conditions. ijarsct.co.in Transition-metal-free synthesis of sulfonamides has been achieved through nucleophilic reactions in an alkaline medium. ijarsct.co.in The development of such protocols for the anilino-sulfonamide class would represent a significant step towards sustainability.

The table below compares traditional and green approaches to sulfonamide synthesis.

Synthesis ParameterTraditional MethodGreen Chemistry Approach
Energy Source Conventional heating (oil bath)Microwave irradiation
Reaction Time Hours to daysMinutes to hours researchgate.net
Reagents Sulfonyl chlorides (moisture-sensitive)Sulfonic acids, sulfonyl fluorides organic-chemistry.org
Solvents Chlorinated organic solvents (e.g., DCM)Water, ethanol, solvent-free conditions
Catalysts Heavy metals (e.g., Palladium, Copper)Catalyst-free, biocatalysis
Waste Profile Higher waste, by-product formationLower waste, improved atom economy

Multi-Omics Approaches to Elucidate Comprehensive Biological Impact

Understanding the full biological effect of a chemical compound requires a holistic view beyond a single target. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—provide a system-wide perspective on how a molecule perturbs cellular processes. mdpi.comelifesciences.org This is crucial for identifying mechanisms of action, predicting off-target effects, and discovering biomarkers of efficacy or toxicity. mdpi.com

Predicting Toxicity and Resistance: The nitroaromatic group present in the molecule is a structural alert, as some compounds in this class can be mutagenic or carcinogenic. nih.gov Multi-omics analysis can help to de-risk such compounds early in development. For example, transcriptomic and proteomic profiling can reveal the activation of stress response or DNA damage pathways, providing a sensitive readout of potential toxicity. nih.gov In the context of developing new antimicrobial agents based on the sulfonamide scaffold, multi-omics can help elucidate mechanisms of bacterial resistance, a major public health challenge. nih.gov

The following table illustrates how different omics technologies could be applied to study this compound.

Omics TechnologyData GeneratedKey Questions Answered
Proteomics Changes in protein abundance, post-translational modifications, and thermal stability.What are the direct protein targets? Which pathways are perturbed?
Transcriptomics Changes in mRNA expression levels.Which genes are up- or down-regulated in response to the compound?
Metabolomics Changes in the levels of small-molecule metabolites.How does the compound affect cellular metabolism and biochemical pathways?
Integrated Multi-Omics A comprehensive network of molecular interactions.What is the complete mechanism of action? What are the off-target effects and potential toxicity liabilities? mdpi.com

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns.
    • Mass Spectrometry : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure with SHELXL software. Key parameters include:
ParameterValue (Example from )
R factor0.058
Mean C–C bond length0.004 Å
Data-to-parameter ratio12.4
Temperature293 K

Crystallization requires slow evaporation from polar solvents (e.g., DMSO/water) .

How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural validation?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological approaches include:

Conformational Analysis : Compare NMR-derived solution-state structures with crystallographic data.

DFT Calculations : Optimize geometry computationally (e.g., using Gaussian) to identify stable conformers.

Temperature-Dependent NMR : Probe for temperature-induced shifts indicating conformational flexibility .

What strategies optimize the refinement of crystallographic data for this compound derivatives?

Advanced Research Question

  • Software : Use SHELXL for small-molecule refinement. Key steps:
    • Data Scaling : Apply absorption corrections (e.g., SADABS).
    • Hydrogen Placement : Use riding models for non-polar H atoms.
  • Validation : Cross-check with CCDC databases for bond-length/bond-angle outliers .

How can computational methods enhance the interpretation of experimental data for this compound?

Advanced Research Question

  • Docking Studies : Screen for biological activity by docking the sulfonamide moiety into enzyme active sites (e.g., carbonic anhydrase).
  • QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with physicochemical properties (logP, solubility) .

What analytical challenges arise in assessing the stability of this compound under varying conditions?

Basic Research Question

  • Stability Tests :
    • Thermal : TGA/DSC to monitor decomposition above 200°C.
    • Photolytic : Expose to UV light and track nitro group reduction via HPLC.
    • Hydrolytic : Test pH-dependent stability (e.g., acidic/basic hydrolysis of sulfonamide bond) .

How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Derivatization Strategies :
    • Nitro Reduction : Catalytic hydrogenation to form 4-anilino-3-aminobenzenesulphonamide.
    • Sulfonamide Substitution : Replace the aniline group with heterocycles (e.g., morpholine) to modulate solubility .
  • Analogs : See structural analogs in (e.g., 4-amino-3-nitro-N-(2-hydroxyethyl)aniline).

What role does the nitro group play in the compound’s electronic and steric properties?

Advanced Research Question

  • Electronic Effects : The nitro group is a strong electron-withdrawing moiety, reducing electron density on the benzene ring (confirmed via Hammett σ constants).
  • Steric Effects : Ortho-nitro substitution introduces steric hindrance, influencing rotational barriers (studied via VT-NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.